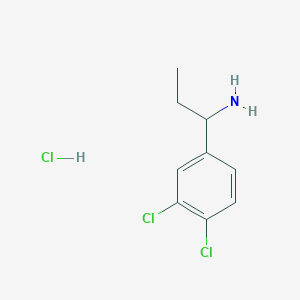
7-(trifluoromethyl)-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)-1-benzothiophene (7-TMBT) is an important heterocyclic compound, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. It is an aromatic compound containing a benzene ring and a thiophene ring fused together. 7-TMBT has been used in a wide range of scientific research applications, including drug design, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
7-(trifluoromethyl)-1-benzothiophene has a wide range of scientific research applications. It has been used as a building block for the synthesis of various pharmaceuticals and agrochemicals, including anti-cancer drugs, anti-fungal agents, and herbicides. It has also been used in the synthesis of small molecules for drug design and medicinal chemistry studies. In addition, 7-(trifluoromethyl)-1-benzothiophene has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of cell signaling pathways.
Mécanisme D'action
7-(trifluoromethyl)-1-benzothiophene is believed to interact with proteins, enzymes, and other molecules in the body in order to exert its effects. It has been shown to interact with a variety of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 7-(trifluoromethyl)-1-benzothiophene has been shown to interact with other molecules, such as DNA, RNA, and lipids, in order to exert its effects.
Biochemical and Physiological Effects
7-(trifluoromethyl)-1-benzothiophene has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-cancer, anti-inflammatory, anti-fungal, and anti-bacterial effects. In addition, 7-(trifluoromethyl)-1-benzothiophene has been shown to have anti-oxidant and anti-aging effects, as well as to regulate gene expression and cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
7-(trifluoromethyl)-1-benzothiophene has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for research. In addition, 7-(trifluoromethyl)-1-benzothiophene is a relatively stable compound, making it suitable for long-term storage and use in experiments. However, 7-(trifluoromethyl)-1-benzothiophene is also a relatively toxic compound and should be handled with caution.
Orientations Futures
There are a number of potential future directions for 7-(trifluoromethyl)-1-benzothiophene research. One potential direction is to explore the potential therapeutic applications of 7-(trifluoromethyl)-1-benzothiophene, such as its use as an anti-cancer drug or as an anti-inflammatory agent. Another potential direction is to further investigate the biochemical and physiological effects of 7-(trifluoromethyl)-1-benzothiophene, such as its effects on gene expression and cell signaling pathways. Additionally, further research into the synthesis of 7-(trifluoromethyl)-1-benzothiophene and other related compounds could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the toxicity of 7-(trifluoromethyl)-1-benzothiophene could lead to the development of safer and more effective compounds.
Méthodes De Synthèse
7-(trifluoromethyl)-1-benzothiophene can be synthesized through a variety of methods. One of the most common methods is the reaction of trifluoromethyl iodide with 1-benzothiophene in the presence of a base such as sodium hydroxide. This reaction results in the formation of 7-(trifluoromethyl)-1-benzothiophene and sodium iodide as a by-product. Other methods of synthesis include the reaction of trifluoromethyl sulfide with 1-benzothiophene, as well as the reaction of trifluoromethyl bromide with 1-benzothiophene in the presence of a base.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 7-(trifluoromethyl)-1-benzothiophene can be achieved through a multi-step process involving the introduction of a trifluoromethyl group onto a benzothiophene ring.", "Starting Materials": [ "Benzothiophene", "Trifluoromethyl iodide", "Sodium hydride", "Dimethylformamide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Preparation of 2-(trifluoromethyl)benzothiophene", "Benzothiophene is reacted with trifluoromethyl iodide in the presence of sodium hydride and dimethylformamide to yield 2-(trifluoromethyl)benzothiophene.", "Step 2: Preparation of 7-(trifluoromethyl)-1-benzothiophene", "2-(Trifluoromethyl)benzothiophene is reacted with acetic acid and hydrochloric acid to yield 7-(trifluoromethyl)-2-acetylated benzothiophene.", "Step 3: Deprotection of acetyl group", "7-(Trifluoromethyl)-2-acetylated benzothiophene is treated with sodium bicarbonate and ethyl acetate to remove the acetyl group and yield 7-(trifluoromethyl)-1-benzothiophene.", "Step 4: Purification", "The crude product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] } | |
Numéro CAS |
120568-07-2 |
Formule moléculaire |
C9H5F3S |
Poids moléculaire |
202.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



